Cas no 941960-73-2 (N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
- N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
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- Inchi: 1S/C20H22N2O2/c1-14(2)20(24)22-12-6-9-16-13-17(10-11-18(16)22)21-19(23)15-7-4-3-5-8-15/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23)
- InChI Key: YWXWJLCYUJLCSR-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2=C(C=1)CCCN2C(=O)C(C)C)(=O)C1=CC=CC=C1
N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2769-0190-2μmol |
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-73-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2769-0190-5μmol |
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-73-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2769-0190-10μmol |
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-73-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2769-0190-20μmol |
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-73-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2769-0190-1mg |
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-73-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2769-0190-2mg |
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-73-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2769-0190-3mg |
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-73-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2769-0190-4mg |
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-73-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2769-0190-5mg |
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-73-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2769-0190-10mg |
N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
941960-73-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
Introduction to N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide (CAS No. 941960-73-2)
N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 941960-73-2, represents a novel class of molecules with potential applications in drug discovery and development. The structure of this molecule is characterized by a fused ring system consisting of a benzamide moiety linked to a tetrahydroquinoline scaffold, which is further modified by an acyl group at the nitrogen position. This unique structural arrangement imparts distinct chemical and biological properties that make it a subject of intense study.
The benzamide functional group in N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide plays a crucial role in modulating its interactions with biological targets. Benzamides are well-known for their ability to act as pharmacophores in various therapeutic agents, exhibiting properties such as solubility, bioavailability, and binding affinity. The presence of the tetrahydroquinoline ring system adds another layer of complexity to the molecule, influencing its pharmacokinetic behavior and potential biological activities. Specifically, tetrahydroquinolines have been implicated in various biological processes, including neurotransmitter receptor interactions and enzyme inhibition.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional aspects of N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide. These studies have highlighted the importance of the acyl group at the nitrogen position of the tetrahydroquinoline scaffold in determining the compound's overall activity. The acylation process introduces specific electronic and steric effects that can fine-tune the molecule's interaction with biological targets. This has led to the development of novel derivatives with enhanced potency and selectivity.
In the context of drug discovery, N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide has been investigated for its potential as an inhibitor of various enzymes and receptors involved in pathological processes. For instance, studies have suggested that this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain mediation. Additionally, the tetrahydroquinoline moiety has shown promise in targeting serotonin receptors, which are relevant in treating conditions such as depression and anxiety.
The synthesis of N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the acyl group at the nitrogen position is particularly critical and often involves methods such as amide bond formation or nucleophilic substitution reactions. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity levels.
One of the key challenges in working with N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide is its solubility profile. The presence of hydrophobic regions in its structure necessitates careful consideration during formulation development. Researchers have explored various strategies to enhance solubility, including co-crystallization with hydrophilic molecules or employing prodrug approaches that improve bioavailability upon administration.
Preclinical studies have provided valuable insights into the pharmacological properties of N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide. These studies have demonstrated its potential therapeutic efficacy in models of inflammation and pain relief. Furthermore, toxicological assessments have shown that the compound exhibits a favorable safety profile at relevant doses. These findings have laid the groundwork for further clinical investigations aimed at evaluating its efficacy and safety in human populations.
The future directions for research on N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide include exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at the molecular level will provide critical insights into its therapeutic potential. Additionally, researchers are investigating novel derivatives with modified acyl groups or tetrahydroquinoline scaffolds to optimize their pharmacological properties.
Another area of interest is the development of N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide-based drug candidates for clinical use. Collaborations between academic institutions and pharmaceutical companies are facilitating translational research efforts aimed at moving promising compounds from bench to bedside. These efforts involve optimizing synthetic routes for large-scale production and developing formulation strategies that enhance drug delivery.
In conclusion,N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin—6—ylbenzamide (CAS No.941960—73—2) represents a promising candidate for further exploration in pharmaceutical research.Its unique structural features,combined with preliminary evidence of biological activity,make it an attractive molecule for developing new therapeutic agents.As research continues to uncover more about its properties,this compound holds significant potential for addressing unmet medical needs across various therapeutic areas.
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